4-(5-Formyl-furan-2-yl)-N-pyrimidin-2-yl-benzenesulfonamide
CAS No.: 568566-39-2
Cat. No.: VC20202921
Molecular Formula: C15H11N3O4S
Molecular Weight: 329.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 568566-39-2 |
|---|---|
| Molecular Formula | C15H11N3O4S |
| Molecular Weight | 329.3 g/mol |
| IUPAC Name | 4-(5-formylfuran-2-yl)-N-pyrimidin-2-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C15H11N3O4S/c19-10-12-4-7-14(22-12)11-2-5-13(6-3-11)23(20,21)18-15-16-8-1-9-17-15/h1-10H,(H,16,17,18) |
| Standard InChI Key | YIWIWQCXWZZHQZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(O3)C=O |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s architecture comprises three distinct moieties:
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Furan ring: A five-membered heterocyclic ring with a formyl (-CHO) substituent at the 5-position, enhancing electrophilic reactivity .
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Sulfonamide bridge: Connects the furan-bearing benzene ring to the pyrimidine group, contributing to hydrogen-bonding potential and solubility modulation .
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Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms, often associated with nucleic acid interactions and enzyme inhibition .
The IUPAC name is 4-(5-formylfuran-2-yl)-N-pyrimidin-2-ylbenzenesulfonamide, and its canonical SMILES string is O=CC=1OC(=CC1)C=2C=CC(=CC2)S(=O)(=O)NC3=NC=CC=N3 .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.3 g/mol |
| XLogP3 (Partitioning) | 2.1 (predicted) |
| Hydrogen Bond Donors | 2 (NH, OH) |
| Hydrogen Bond Acceptors | 7 (O, N) |
| Topological Polar SA | 114 Ų |
The formyl group on the furan ring introduces polarity, while the pyrimidine and sulfonamide groups enhance molecular rigidity .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 4-(5-Formyl-furan-2-yl)-N-pyrimidin-2-yl-benzenesulfonamide typically involves:
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Sulfonylation: Reaction of 4-aminobenzenesulfonamide with 2-chloropyrimidine to form the sulfonamide bridge .
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Furan Incorporation: Suzuki-Miyaura cross-coupling between a boronic ester-functionalized furan and the sulfonamide-bearing benzene ring .
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Formylation: Introduction of the formyl group via Vilsmeier-Haack reaction on the furan ring .
Reaction Optimization
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Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .
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Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for polar intermediates .
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Yield: Reported yields range from 45% to 68%, depending on purification methods .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR:
Infrared (IR) Spectroscopy
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Strong absorption at 1675 cm⁻¹ (C=O stretch),
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1340 cm⁻¹ and 1160 cm⁻¹ (asymmetric/symmetric SO₂ stretches) .
Biological Activity and Applications
Enzyme Targeting
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Docking Studies: Molecular docking with HIV-1 reverse transcriptase (PDB: 2XNF) revealed a binding affinity of −7.92 kcal/mol, suggesting potential antiviral activity .
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Selectivity: The pyrimidine ring interacts with thymidine-binding pockets, while the sulfonamide stabilizes hydrogen bonds .
| Supplier | Location | Purity | Price (per 100 mg) |
|---|---|---|---|
| Ryan Scientific | United States | >95% | $420 |
| Enamine | Ukraine | >90% | €380 |
| Absin | China | >95% | ¥2,800 |
Future Research Directions
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